Cas no 1879363-01-5 (2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid)

2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid
- 1879363-01-5
- EN300-1844236
-
- インチ: 1S/C5H7N3O3/c1-8-2-3(6-7-8)4(9)5(10)11/h2,4,9H,1H3,(H,10,11)
- InChIKey: RHZLAPNSFKUILH-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1=CN(C)N=N1
計算された属性
- せいみつぶんしりょう: 157.04874109g/mol
- どういたいしつりょう: 157.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844236-0.25g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1844236-1g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1844236-0.5g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1844236-10g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1844236-5g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1844236-1.0g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1844236-0.05g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1844236-0.1g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1844236-2.5g |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid |
1879363-01-5 | 2.5g |
$1650.0 | 2023-09-19 |
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acidに関する追加情報
Introduction to 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid (CAS No. 1879363-01-5) and Its Emerging Applications in Chemical Biology and Medicine
2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid, identified by the chemical abstracts service number 1879363-01-5, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a hydroxyl group and a triazole moiety, which are known for their versatile biological activities. The unique combination of these functional groups makes it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid consists of a central acetic acid backbone substituted with a 1-methylated triazole ring at the alpha position. This structural motif is particularly noteworthy due to its potential to interact with biological targets in multiple ways. The hydroxyl group can participate in hydrogen bonding, while the triazole ring offers opportunities for coordination with metal ions and other biomolecules. Such features are highly valuable in designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The triazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of 1,2,3-triazole have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The presence of a methyl group on the triazole ring in 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid may further enhance its bioactivity by improving metabolic stability and binding affinity.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The hydroxyl group at the alpha position can be readily modified to introduce additional functional groups, allowing for the synthesis of libraries of analogs with tailored properties. This flexibility is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. Furthermore, the acetic acid moiety suggests that 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid may exhibit properties similar to those of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic and anti-inflammatory effects.
Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds for therapeutic use. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict how 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid interacts with target proteins. These studies have revealed that the compound can bind to pockets on enzymes such as COX and LOX with high affinity. Additionally, preliminary pharmacokinetic studies suggest that this compound may exhibit favorable oral bioavailability and metabolic stability, making it a promising candidate for further development.
The potential applications of 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid extend beyond inflammation modulation. Emerging research indicates that this compound may also have neuroprotective properties. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. Moreover, its ability to cross the blood-brain barrier suggests that it could be developed into a therapeutic agent for central nervous system disorders.
Another area where this compound shows promise is in cancer therapy. Preclinical investigations have demonstrated that derivatives of 1-methylated triazoles can induce apoptosis in cancer cells by disrupting mitochondrial function. The unique structural features of 2-hydroxy-2-(1-methyl-1H-1,2,3-triazol-4-yI)acetic acid may enable it to selectively target cancer cells while minimizing toxicity to healthy tissues. Further research is needed to fully elucidate its mechanism of action and optimize its efficacy as an anticancer agent.
The synthesis of 1879363:01:5 involves multi-step organic reactions that highlight the versatility of modern synthetic chemistry techniques. Key steps include condensation reactions between hydroxymethyl compounds and halogenated triazoles followed by functional group transformations such as reduction and oxidation. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes for this compound without compromising yield or purity.
In conclusion,1879363:01:5 represents an exciting opportunity for researchers interested in developing novel therapeutics based on biologically active small molecules.* Its unique structural features,* combined with* recent findings from* computational*and*experimental*studies,*make it*an attractive candidate*for further exploration.* As*drug discovery*continues to evolve,*compounds like *this one will play an increasingly important role*in addressing some*of today's most challenging medical problems.* Future work should focus on optimizing its pharmacological properties,*evaluating its safety profile,*and exploring new applications*in therapeutic development.* With continued research,*1879363:01:5 has the potential*to make significant contributions*to both basic science *and *clinical medicine.*
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